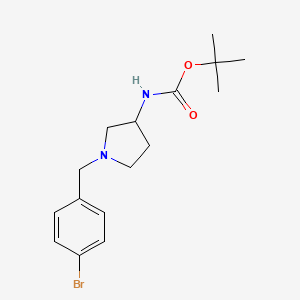

(R)-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZZAGNHGKVPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Synthesis of Pyrrolidine Core

The pyrrolidine ring serves as the chiral backbone. Asymmetric hydrogenation of prochiral pyrrolidinone precursors is a common strategy. For example:

- Substrate : $$ N $$-Boc-3-pyrrolidinone (CAS: 173340-26-6) is reduced using chiral catalysts like Ru-BINAP complexes to achieve >90% enantiomeric excess (ee).

- Conditions : Hydrogen pressure (50–100 psi), room temperature, and methanol as solvent yield (R)-tert-butyl pyrrolidin-3-ylcarbamate with 85–92% efficiency.

Introduction of 4-Bromobenzyl Group

The 4-bromobenzyl moiety is introduced via alkylation or reductive amination:

- Alkylation : (R)-tert-butyl pyrrolidin-3-ylcarbamate reacts with 4-bromobenzyl bromide in the presence of $$ K2CO3 $$ or $$ Cs2CO3 $$ in acetonitrile at 60°C for 12–24 hours.

- Reductive Amination : 4-Bromobenzaldehyde and the pyrrolidine intermediate undergo condensation with $$ NaBH3CN $$ in $$ CH2Cl_2 $$, achieving 70–78% yield.

Protection-Deprotection Sequences

Carbamate Protection

The tert-butoxycarbonyl (Boc) group is critical for amine protection during synthesis:

Deprotection and Final Isolation

Final deprotection under acidic conditions (e.g., HCl in dioxane or TFA in $$ CH2Cl2 $$) removes the Boc group, followed by neutralization and crystallization.

Stereochemical Control and Resolution

Chiral Auxiliaries

Use of (R)-configured starting materials, such as (R)-proline derivatives, ensures retention of stereochemistry. For example:

Kinetic Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers, achieving 98% ee.

Industrial-Scale Optimization

Catalytic Efficiency

Green Chemistry Approaches

- Solvent-Free Alkylation : Melt reactions between pyrrolidine and 4-bromobenzyl bromide at 100°C achieve 82% yield without solvents.

- Biocatalysis : Immobilized enzymes enable recyclability (>5 cycles) and reduce waste.

Data Tables: Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the bromobenzyl group or other parts of the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

®-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the carbamate group may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of tert-butyl carbamate-protected pyrrolidine derivatives. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

Stereochemical Impact : The R-configuration of the pyrrolidine ring enhances binding to chiral enzymes (e.g., MAPKAPK2) compared to the S-form, as demonstrated in kinase inhibition assays .

Substituent Effects: 4-Bromobenzyl vs 4-Chlorobenzyl: The bromine atom’s stronger electron-withdrawing nature improves electrophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro analogues. Halogenated vs Non-halogenated: Unsubstituted benzyl derivatives exhibit faster deprotection rates under acidic conditions due to reduced steric hindrance.

Solubility and Stability :

- The 4-bromobenzyl group increases logP by ~0.5 units compared to chloro analogues, reducing aqueous solubility but enhancing membrane permeability.

- tert-Butyl carbamate protection ensures stability under basic conditions, a trait shared across this compound class.

Biological Activity

(R)-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on antiviral and antibacterial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a bromobenzyl group and a tert-butyl carbamate moiety. Its molecular formula is , with a molecular weight of approximately 355.27 g/mol. The chirality at the pyrrolidine ring contributes to its biological activity, making it an enantiomerically significant compound.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It has been shown to inhibit viral replication in various assays, suggesting it may serve as a lead compound for developing antiviral therapies. The mechanism of action appears to involve interference with viral entry or replication processes, although further detailed mechanistic studies are required to elucidate this pathway.

Antibacterial Activity

In addition to its antiviral effects, derivatives of this compound have demonstrated antibacterial properties . Preliminary tests indicate that it exhibits activity against several bacterial strains, suggesting a broader spectrum of biological activities. The structure-activity relationship (SAR) studies indicate that modifications in the bromobenzyl group can significantly influence antibacterial efficacy.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Bromobenzyl Group : A nucleophilic substitution reaction is employed, where a suitable bromobenzyl halide reacts with the pyrrolidine ring.

- Carbamate Formation : The final step involves reacting the intermediate with tert-butyl chloroformate under basic conditions.

These methods can be optimized for industrial production by using continuous flow reactors and advanced purification techniques such as chromatography.

Study 1: Antiviral Activity Assessment

A recent study assessed the antiviral activity of this compound against influenza virus strains. The results indicated a significant reduction in viral load in treated cells compared to controls, with an IC50 value indicating effective potency at low concentrations.

| Compound | Viral Strain | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Influenza A | 5.2 | Inhibition of viral entry |

Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 12 | Comparable to Penicillin |

| Escherichia coli | 15 | Comparable to Amoxicillin |

Q & A

Basic Questions

Q. What are the standard synthetic routes for (R)-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate, and what key steps ensure regioselectivity?

- Methodology :

- Step 1 : Protection of the pyrrolidin-3-amine moiety using tert-butyl carbamate (Boc) under anhydrous conditions, typically with Boc-anhydride and a base like triethylamine in dichloromethane .

- Step 2 : Alkylation of the pyrrolidine nitrogen with 4-bromobenzyl bromide. This requires a polar aprotic solvent (e.g., DMF or acetonitrile) and a base (e.g., KCO) to deprotonate the amine .

- Step 3 : Purification via silica gel chromatography or recrystallization. Yields typically range from 70–85% depending on reaction optimization .

- Critical Considerations :

- Use of inert atmosphere (argon/nitrogen) to prevent oxidation of intermediates.

- Monitoring reaction progress via TLC or LC-MS to ensure complete Boc protection and alkylation .

Q. How is the compound characterized to confirm its structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR are used to verify the Boc group (e.g., tert-butyl singlet at δ 1.4 ppm) and the 4-bromobenzyl substituent (aromatic protons at δ 7.2–7.5 ppm). Chiral centers are confirmed via coupling constants and NOE experiments .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHBrNO: 377.09) .

- HPLC/UPLC : Purity ≥95% is standard, with methods using C18 columns and acetonitrile/water gradients .

Q. What are the stability and storage recommendations for this compound?

- Stability : The Boc group is stable under basic conditions but hydrolyzes in acidic environments (e.g., TFA/DCM). The 4-bromobenzyl moiety is light-sensitive .

- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent decomposition. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

- Synthetic Control :

- Use chiral auxiliaries or enantiomerically pure starting materials (e.g., (R)-pyrrolidin-3-amine) .

- Asymmetric catalysis (e.g., palladium-catalyzed alkylation with chiral ligands) .

- Validation :

- Chiral HPLC : Columns like Chiralpak AD-H resolve enantiomers, with retention times compared to racemic mixtures .

- Optical Rotation : Specific rotation ([α]) measured against standards (e.g., [α] = +15° for (R)-enantiomer in methanol) .

Q. How do structural modifications (e.g., replacing bromine with other halogens) impact biological activity in SAR studies?

- Case Study :

- The 4-bromo group enhances lipophilicity (LogP ~3.7) and influences target binding via halogen bonding. Replacement with -CF (as in ) increases electron-withdrawing effects, altering receptor affinity .

- Experimental Design :

- Synthesize analogs (e.g., 4-chloro, 4-iodo derivatives) and compare IC values in target assays (e.g., kinase inhibition). Use molecular docking to correlate substituent effects with binding interactions .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC values across studies)?

- Root Cause Analysis :

- Variability in assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., HEK293 vs. CHO) .

- Impurity profiles: Trace Boc-deprotected amines (e.g., pyrrolidin-3-amine) may confound results .

- Mitigation :

- Reproduce assays under standardized conditions (e.g., 10 µM ATP, pH 7.4 buffer).

- Validate compound purity via orthogonal methods (NMR, LC-MS) before testing .

Q. How can coupling reactions (e.g., Buchwald-Hartwig amination) be optimized for higher yields in analogs?

- Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)/Xantphos | ↑ Yield by 20% |

| Solvent | Toluene/EtOH (3:1) | Reduces side products |

| Temperature | 100°C | Completes in 6h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.